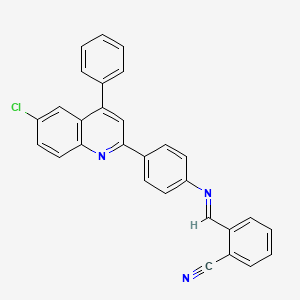
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile, also known as CQ1, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile is not fully understood, but it is believed to act by binding to specific proteins or enzymes involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling. In neurodegenerative disorders, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, suppression of inflammation, and inhibition of amyloid-beta aggregation. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile for lab experiments is its high potency and selectivity, which allows for effective targeting of specific proteins or enzymes. It also has good solubility and stability, making it easy to handle and store. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its accessibility for some researchers.
未来方向
There are several future directions for the research and development of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile. One area of interest is the further investigation of its mechanism of action, particularly in the context of neurodegenerative disorders. Another area of interest is the development of more efficient and scalable synthesis methods to increase accessibility for researchers. Additionally, there is potential for the development of this compound as a therapeutic agent for other diseases, such as infectious diseases and autoimmune disorders.
合成方法
The synthesis of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile involves a multistep process that includes the condensation of 6-chloro-4-phenylquinoline-2-carbaldehyde with 4-aminobenzonitrile, followed by the reduction of the imine intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
科学研究应用
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
2-[[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]iminomethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18ClN3/c30-24-12-15-28-27(16-24)26(20-6-2-1-3-7-20)17-29(33-28)21-10-13-25(14-11-21)32-19-23-9-5-4-8-22(23)18-31/h1-17,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDDSFDQWCGPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=CC5=CC=CC=C5C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)
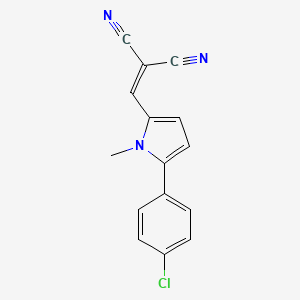
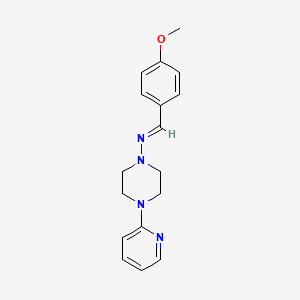
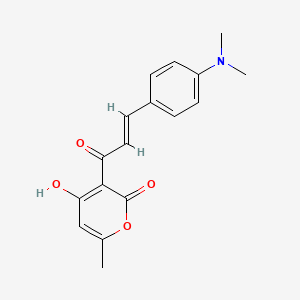

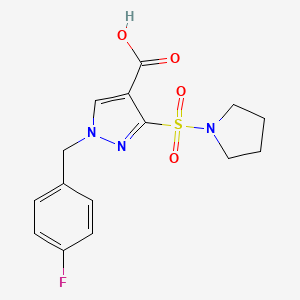
![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)
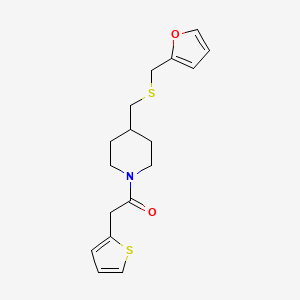
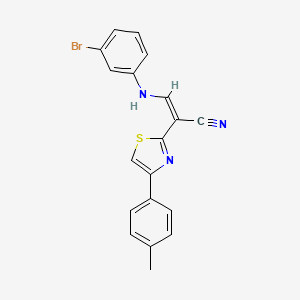
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)